molecular formula C13H18N2O3 B1374113 1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one CAS No. 1270608-55-3

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Cat. No. B1374113
M. Wt: 250.29 g/mol
InChI Key: JGVSFHUTYMOAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one, also known as DMMP, is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid with a melting point of 77-78°C. DMMP is a versatile compound that can be used in various laboratory experiments, including in the synthesis of other compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antibiotic Application

  • This compound is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic effective against community-acquired respiratory tract infections, including multidrug-resistant organisms. A highly efficient and stereoselective synthesis of this compound was developed, highlighting its significance in antibiotic synthesis (Lall et al., 2012).

Chemical Synthesis and Molecular Structure

  • It serves as a foundation for chemical synthesis studies, including the creation of pyrrolidine derivatives and related compounds, which are integral in various chemical syntheses and molecular structure explorations (Fan, Li, & Wang, 2009); (Kametani, Kigawa, Nemoto, Ihara, & Fukumoto, 1980).

Pharmaceutical Intermediates

Crystal Structure Analysis

Anticancer Research

Cardiovascular Research

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-12-4-5-15(13(12)16)9-6-10(17-2)8-11(7-9)18-3/h6-8,12,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVSFHUTYMOAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-(methylamino)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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